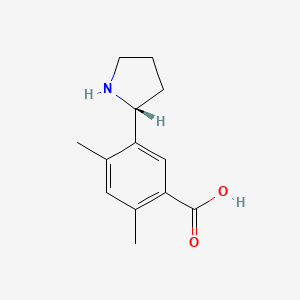
(R)-2,4-Dimethyl-5-(pyrrolidin-2-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2,4-Dimethyl-5-(pyrrolidin-2-yl)benzoic acid is a chiral compound featuring a benzoic acid core substituted with two methyl groups and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,4-Dimethyl-5-(pyrrolidin-2-yl)benzoic acid typically involves the following steps:
Formation of the Benzoic Acid Core: The benzoic acid core can be synthesized through Friedel-Crafts acylation of toluene with acetic anhydride, followed by oxidation.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable halogenated benzoic acid derivative with pyrrolidine under basic conditions.
Chiral Resolution: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques using chiral catalysts or resolving agents.
Industrial Production Methods
Industrial production of ®-2,4-Dimethyl-5-(pyrrolidin-2-yl)benzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the benzoic acid moiety, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: ®-2,4-Dimethyl-5-(pyrrolidin-2-yl)benzoic acid serves as a building block in the synthesis of more complex organic molecules.
Biology and Medicine
Pharmacological Studies: The compound is studied for its potential biological activity, including its interaction with various biological targets.
Drug Development: It is explored as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
作用機序
The mechanism of action of ®-2,4-Dimethyl-5-(pyrrolidin-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with ®-2,4-Dimethyl-5-(pyrrolidin-2-yl)benzoic acid.
Benzoic Acid Derivatives: Other benzoic acid derivatives with different substituents can be compared to highlight the unique properties of ®-2,4-Dimethyl-5-(pyrrolidin-2-yl)benzoic acid.
Uniqueness
Chirality: The presence of a chiral center in ®-2,4-Dimethyl-5-(pyrrolidin-2-yl)benzoic acid distinguishes it from many other benzoic acid derivatives.
Functional Groups: The combination of methyl groups and a pyrrolidine ring provides unique chemical and biological properties not found in other similar compounds.
特性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
2,4-dimethyl-5-[(2R)-pyrrolidin-2-yl]benzoic acid |
InChI |
InChI=1S/C13H17NO2/c1-8-6-9(2)11(13(15)16)7-10(8)12-4-3-5-14-12/h6-7,12,14H,3-5H2,1-2H3,(H,15,16)/t12-/m1/s1 |
InChIキー |
MFJHLBYCVQVTEX-GFCCVEGCSA-N |
異性体SMILES |
CC1=CC(=C(C=C1[C@H]2CCCN2)C(=O)O)C |
正規SMILES |
CC1=CC(=C(C=C1C2CCCN2)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




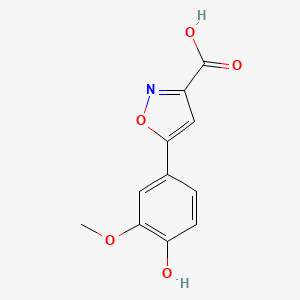

![cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid](/img/structure/B13339743.png)
![2-(7-Azaspiro[3.5]nonan-7-yl)ethan-1-ol](/img/structure/B13339745.png)
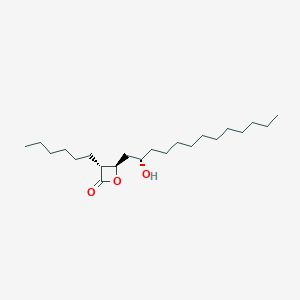
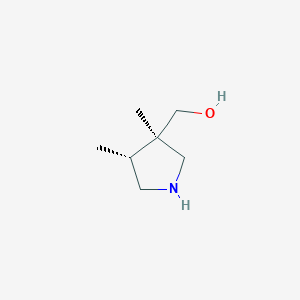
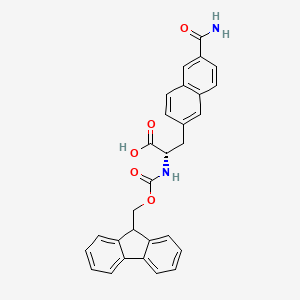
![1-Isopropyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13339760.png)
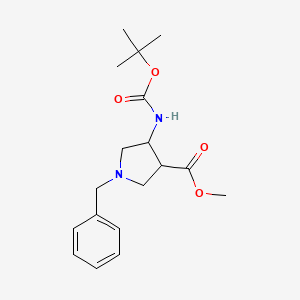
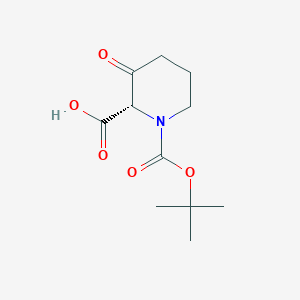
![5-Methyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B13339785.png)

